physical and chemical properties of α-Capecitabine-d11
physical and chemical properties of α-Capecitabine-d11
An In-depth Technical Guide to the Physical and Chemical Properties of α-Capecitabine-d11
Foreword: The Imperative for Precision in Bioanalysis
In the landscape of pharmaceutical development, particularly in oncology, the accurate quantification of therapeutic agents in biological matrices is not merely a procedural step but the bedrock of pharmacokinetic (PK) and pharmacodynamic (PD) understanding. Capecitabine, an orally administered prodrug of the potent antineoplastic agent 5-fluorouracil (5-FU), stands as a cornerstone therapy for several cancers, including metastatic breast and colorectal cancers.[1][2] Its efficacy and toxicity are directly linked to systemic exposure. Consequently, the development of robust, reliable bioanalytical methods for its quantification is paramount.
This guide provides a comprehensive technical overview of α-Capecitabine-d11, a stable isotope-labeled (SIL) analog of a Capecitabine isomer. We will explore its fundamental physical and chemical properties and elucidate its critical role as an internal standard in quantitative mass spectrometry. The deliberate choice of a SIL internal standard is the cornerstone of modern bioanalytical practice, a principle that elevates data integrity from an aspiration to a certainty.[3][4] This document is intended for researchers, analytical scientists, and drug development professionals who require a deep, practical understanding of how to leverage this essential tool to achieve the highest standards of accuracy and precision in their work.
Core Chemical Identity and Structural Elucidation
α-Capecitabine-d11 is the deuterated form of the alpha-anomer of Capecitabine. While the pharmacologically active agent is the beta-anomer (β-Capecitabine), the alpha-isomer serves as an excellent internal standard due to its structural similarity and subtle chromatographic separation, which prevents isobaric interference while ensuring it behaves almost identically during sample processing.[5][6]
The key structural feature of α-Capecitabine-d11 is the stereochemistry at the anomeric carbon (C1') of the ribofuranose ring, where the pyrimidine base is in an axial (alpha) orientation relative to the C4' substituent. The "d11" designation indicates that all eleven hydrogen atoms on the pentyl group of the carbamate side chain have been replaced with deuterium.[7][8][9][10] This mass shift is fundamental to its function in mass spectrometric detection, allowing it to be distinguished from the unlabeled analyte.
Caption: Chemical structure of α-Capecitabine-d11.
Relationship to Capecitabine and Bioactivation Pathway
Capecitabine is a prodrug, meaning it is administered in an inactive form and converted to the active cytotoxic agent, 5-fluorouracil (5-FU), within the body.[11] This multi-step enzymatic conversion occurs preferentially in tumor tissue, which has higher concentrations of the final activating enzyme, thymidine phosphorylase.[2][8][12][13] Understanding this pathway is crucial for contextualizing the role of Capecitabine in therapy and the importance of accurately measuring the parent drug and its metabolites.
Caption: Bioactivation pathway of Capecitabine to 5-Fluorouracil (5-FU).
Physicochemical Properties
The physical properties of α-Capecitabine-d11 are nearly identical to its non-deuterated counterpart, which is essential for its function as an internal standard. The primary difference is its molecular weight, which is increased by the mass of the eleven deuterium atoms.
| Property | Value | Source(s) |
| Chemical Formula | C₁₅H₁₁D₁₁FN₃O₆ | [6][7][11] |
| Molecular Weight | 370.42 g/mol | [7][14] |
| Exact Mass | 370.218323 | [9][11] |
| CAS Number | 1132662-08-8 | [7][8][9] |
| Appearance | White to off-white crystalline powder | [13][15]* |
| Isotopic Purity | ≥98-99% deuterated forms (d₁-d₁₁) | [8][16] |
| Solubility | DMSO (Slightly Soluble), Methanol (Warmed) | [8] |
| Storage Conditions | -20°C for long-term storage | [8][17] |
| Note: Appearance and solubility are based on the non-labeled parent compound, Capecitabine, and are expected to be identical for α-Capecitabine-d11. |
The Gold Standard: Role in Quantitative Bioanalysis
The central challenge in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) is managing analytical variability.[3] Factors such as inconsistent sample recovery during extraction, matrix-induced ion suppression or enhancement, and minor fluctuations in instrument performance can all compromise data accuracy.[18] The use of a stable isotope-labeled internal standard (SIL-IS) is the most robust solution to this challenge.[19][20]
The principle, known as Isotope Dilution Mass Spectrometry (IDMS) , relies on adding a known quantity of the SIL-IS to every sample, calibrator, and quality control (QC) at the very beginning of the analytical workflow.[19] Because the SIL-IS (α-Capecitabine-d11) is chemically and physically almost identical to the analyte (Capecitabine), it experiences the same losses during extraction, the same matrix effects, and the same instrument response variations.[4][21] The mass spectrometer, however, can differentiate between the two based on their mass-to-charge ratio (m/z). By measuring the ratio of the analyte's signal to the internal standard's signal, all sources of variability are effectively normalized, yielding highly accurate and precise quantification.[22]
Caption: The principle of variability correction using a SIL-Internal Standard.
Experimental Protocol: Quantification of Capecitabine in Human Plasma
This section provides a representative, field-proven protocol for the quantification of Capecitabine in human plasma using α-Capecitabine-d11 as an internal standard, followed by LC-MS/MS analysis.
Materials and Reagents
-
Analytes: Capecitabine reference standard, α-Capecitabine-d11 (Internal Standard).
-
Biological Matrix: Blank human plasma (K₂EDTA).
-
Reagents: Acetonitrile (LC-MS grade), Formic Acid (reagent grade), Ammonium Formate (reagent grade), Deionized Water.
-
Labware: Polypropylene microcentrifuge tubes, autosampler vials.
Step-by-Step Methodology
-
Preparation of Stock and Working Solutions:
-
Causality: Preparing separate stock solutions for calibration standards and quality controls is a regulatory requirement to ensure the accuracy of the validation.[23]
-
Prepare primary stock solutions of Capecitabine and α-Capecitabine-d11 (e.g., 1 mg/mL) in a suitable organic solvent like methanol or DMSO.
-
From these stocks, prepare a series of working solutions for spiking calibration curve (CC) standards and quality control (QC) samples at various concentrations.
-
Prepare a single internal standard (IS) working solution (e.g., 100 ng/mL) in 50:50 acetonitrile:water.
-
-
Sample Preparation (Protein Precipitation):
-
Causality: Protein precipitation is a rapid and effective method to remove the majority of plasma proteins, which would otherwise interfere with the analysis and foul the LC-MS system.[24] Acetonitrile is an efficient precipitating agent.
-
Aliquot 50 µL of plasma samples (blank, CC, QC, or unknown) into 1.5 mL polypropylene tubes.
-
Add 20 µL of the IS working solution (100 ng/mL α-Capecitabine-d11) to every tube except the double blank (matrix blank).
-
Vortex briefly (approx. 5 seconds).
-
Add 200 µL of acetonitrile to each tube to precipitate proteins.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Causality: Reversed-phase chromatography (C18 column) is ideal for retaining and separating moderately polar compounds like Capecitabine. A gradient elution ensures that the analyte is eluted as a sharp peak with good separation from matrix components. Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides exceptional selectivity and sensitivity for quantification.
-
| Parameter | Condition |
| LC System | Standard UHPLC/HPLC System |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 2 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 20% B, ramp to 90% B over 3 min, hold, re-equilibrate |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Capecitabine: m/z 360.1 → 244.2α-Capecitabine-d11: m/z 371.2 → 255.2 |
| (Note: MRM transitions are based on published methods and should be optimized for the specific instrument used.)[25][26] |
Bioanalytical Workflow Diagram
Caption: A typical bioanalytical workflow using a deuterated internal standard.
A Self-Validating System: Core Principles of Method Validation
The protocol described is only considered reliable after undergoing rigorous validation to prove it is fit for its intended purpose.[23] The use of α-Capecitabine-d11 is integral to successfully meeting the stringent acceptance criteria set by regulatory bodies like the FDA and EMA.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. |
| Accuracy & Precision | Closeness of measured values to the nominal value (accuracy) and the degree of scatter between measurements (precision). | Inter- and intra-day precision (%CV) and accuracy (%bias) should be within ±15% (±20% at LLOQ).[19] |
| Calibration Curve | Demonstrates the relationship between instrument response and known analyte concentrations. | Correlation coefficient (r²) ≥ 0.99.[18] |
| Matrix Effect | The suppression or enhancement of ionization caused by co-eluting matrix components. | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%.[19] |
| Recovery | The efficiency of the extraction process for both the analyte and the internal standard. | Recovery should be consistent and reproducible, though it does not need to be 100%.[19] |
| Stability | Stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, bench-top). | Analyte concentration should be within ±15% of the nominal concentration. |
Conclusion
α-Capecitabine-d11 is more than a mere reagent; it is an enabling tool for generating high-fidelity bioanalytical data. Its chemical and physical properties are purposefully designed to mimic its non-labeled counterpart, ensuring it faithfully tracks the analyte through every stage of the analytical process. By correcting for inherent procedural and instrumental variability, it provides the foundation for accurate, precise, and reliable quantification of Capecitabine. For scientists and researchers in drug development, leveraging the power of stable isotope-labeled internal standards like α-Capecitabine-d11 is a non-negotiable element of scientific integrity and a critical component in the successful evaluation of therapeutic agents.
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